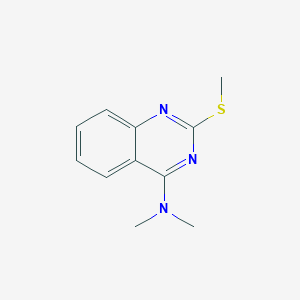

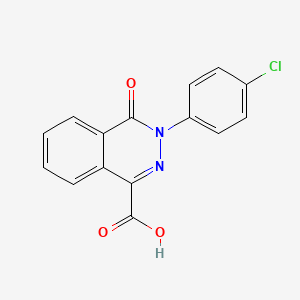

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Quinazolines, including N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine, are integral in the development of novel optoelectronic materials. These compounds have been used in the creation of luminescent small molecules, electroluminescent materials, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems enhances the performance of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives show potential as nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).

Medicinal Chemistry and Drug Design

The quinazoline nucleus is foundational in medicinal chemistry due to its stability and the ability to introduce various bioactive moieties. This adaptability has led to the synthesis of novel compounds with potential medicinal applications, including antibacterial agents. Quinazoline derivatives have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, addressing the challenge of antibiotic resistance and highlighting their potential in drug development (Tiwary et al., 2016).

Anticancer Research

Quinazoline derivatives have been extensively investigated for their anticancer properties. These compounds target a wide range of biological pathways and proteins, including EGFR inhibitors and other kinases, showing promise in cancer therapy. The structural diversity of quinazoline compounds allows for targeting multiple pathways, making them valuable in the development of multi-target therapies for cancer (Ravez et al., 2015).

Synthetic Chemistry Advances

Recent advancements in synthetic chemistry have facilitated the eco-friendly and efficient synthesis of quinazolines. These methodologies emphasize atom-efficient, multi-component strategies, expanding the toolbox for creating novel quinazoline derivatives. This progress is crucial for both understanding the properties of quinazolines and exploring their applications across various fields (Faisal & Saeed, 2021).

Properties

IUPAC Name |

N,N-dimethyl-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14(2)10-8-6-4-5-7-9(8)12-11(13-10)15-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOWOUCRJSTHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324833 |

Source

|

| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81683-42-3 |

Source

|

| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

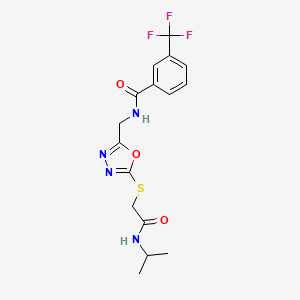

![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)

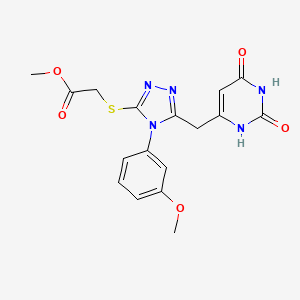

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)